Product packaging for 5-Bromo-3-morpholinopyrazin-2-amine(Cat. No.:CAS No. 117719-17-2)

5-Bromo-3-morpholinopyrazin-2-amine

Cat. No.: B039701
CAS No.: 117719-17-2
M. Wt: 259.1 g/mol
InChI Key: CWVGSOUZYXNHLF-UHFFFAOYSA-N
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Description

5-Bromo-3-morpholinopyrazin-2-amine is a high-value, multi-functional chemical scaffold specifically designed for medicinal chemistry and drug discovery research. Its core structure integrates a pyrazin-2-amine backbone, a bromine atom at the 5-position for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), and a morpholine ring at the 3-position, a privileged fragment known to enhance solubility and participate in key hydrogen-bonding interactions within enzymatic active sites. This compound is primarily utilized as a critical precursor in the synthesis of novel kinase inhibitors. Researchers leverage this scaffold to target a range of kinases involved in oncology, inflammatory diseases, and CNS disorders. The structure is analogous to cores found in known inhibitors, suggesting a mechanism of action that involves competitive binding at the ATP-binding pocket of various protein kinases, thereby modulating downstream signaling pathways. Its well-defined synthetic accessibility and versatility make it an indispensable tool for constructing targeted compound libraries, exploring structure-activity relationships (SAR), and developing potent, selective therapeutic candidates. This product is intended for use by qualified researchers in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN4O B039701 5-Bromo-3-morpholinopyrazin-2-amine CAS No. 117719-17-2

Properties

IUPAC Name

5-bromo-3-morpholin-4-ylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O/c9-6-5-11-7(10)8(12-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVGSOUZYXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587503
Record name 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117719-17-2
Record name 5-Bromo-3-(4-morpholinyl)-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117719-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-(morpholin-4-yl)pyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 3 Morpholinopyrazin 2 Amine

Retrosynthetic Analysis of the 5-Bromo-3-morpholinopyrazin-2-amine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis begins by identifying the most logical bonds for disconnection, which are typically at heteroatoms.

The primary disconnections are:

C-N Bond Disconnection: The bond between the pyrazine (B50134) C3 position and the morpholine (B109124) nitrogen is a prime candidate for disconnection. This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction as the corresponding forward synthetic step. This transforms the target molecule into two key synthons: a 2-amino-3,5-dihalopyrazine electrophile and a morpholine nucleophile.

C-Br and C-N Disconnections: Further deconstruction of the 2-amino-3,5-dibromopyrazine (B131937) intermediate points towards a halogenation reaction. The two bromine atoms and the amino group are directing groups that influence the regiochemistry of electrophilic substitution. This leads back to the simpler precursor, 2-aminopyrazine (B29847).

Amine Synthesis: The 2-aminopyrazine can be retrosynthetically derived from 2-cyanopyrazine through a reaction sequence analogous to the Hofmann rearrangement, suggesting its preparation from a nitrile precursor. guidechem.com

This logical deconstruction outlines a synthetic pathway that starts from simple pyrazine precursors and introduces functionality in a stepwise manner: formation of the aminopyrazine, followed by halogenation, and finally, nucleophilic substitution with morpholine.

Classical Approaches to Pyrazine Synthesis Relevant to the Compound

The pyrazine ring system itself can be constructed through several classical methods, which are fundamental to understanding the synthesis of its derivatives. Although the target compound is typically synthesized by modifying a pre-existing pyrazine ring, these classical methods provide context.

Condensation of 1,2-Diketones and 1,2-Diamines: This is the most direct and classical route for preparing pyrazines. tandfonline.com The reaction proceeds via a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.comresearchgate.net The Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879) are historical variations of this approach, differing in the method used to generate the α-ketoamine intermediate. wikipedia.org

From α-Halo Ketones: The reaction of α-halo ketones is another established method for pyrazine synthesis. nih.gov

Condensation of Diamines and Epoxides: This method has also been employed for the industrial synthesis of pyrazines. tandfonline.comnih.gov

Dehydrogenation of Piperazines: The oxidation of the corresponding saturated piperazine (B1678402) ring can yield pyrazines, often using a palladium catalyst. tandfonline.com

These methods highlight the common strategy of forming the six-membered ring by combining fragments containing the requisite nitrogen and carbon atoms. However, for highly substituted and unsymmetrical pyrazines like the target compound, functional group interconversion on a pre-formed pyrazine ring is often a more efficient strategy.

Specific Reaction Sequences for the Preparation of this compound

The most direct synthesis of this compound involves a multi-step sequence starting from readily available pyrazine derivatives.

The synthesis begins with the preparation of a key intermediate, 2-amino-3,5-dibromopyrazine. nbinno.comsigmaaldrich.com

Step 1: Preparation of 2-Aminopyrazine from 2-Cyanopyrazine A documented method involves treating 2-cyanopyrazine with sodium hypochlorite (B82951) in an alkaline aqueous solution to yield 2-aminopyrazine. guidechem.com This transformation is a crucial first step in building the required scaffold.

Step 2: Halogenation of 2-Aminopyrazine to 2-Amino-3,5-dibromopyrazine The subsequent step is the selective halogenation of 2-aminopyrazine. The amino group is an activating ortho-, para-director, facilitating electrophilic substitution at the 3 and 5 positions of the pyrazine ring. Several bromination methods have been reported:

Bromine in Acetic Acid: A common procedure involves dissolving 2-aminopyrazine in glacial acetic acid, followed by the dropwise addition of bromine at low temperatures (-5°C). juniperpublishers.com The reaction mixture is typically stirred for an extended period to ensure completion. Neutralization with ammonia (B1221849) and recrystallization from methanol (B129727) yields the product. juniperpublishers.com

N-Bromosuccinimide (NBS): The use of NBS in a solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylacetamide is another effective method for the bromination of 2-aminopyrazine. nbinno.comsigmaaldrich.comijssst.info This approach can offer high yields, sometimes exceeding 90%. nbinno.com

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has also been used to prepare crude 2-amino-3,5-dibromopyrazine from 2-aminopyrazine in a solution of N,N-dimethylacetamide. guidechem.com

Table 1: Comparative Synthesis of 2-Amino-3,5-dibromopyrazine
Brominating AgentSolventKey ConditionsYieldReference
Bromine (Br₂)Glacial Acetic Acid-5°C to room temp, 24h66% juniperpublishers.com
N-Bromosuccinimide (NBS)DMSO/WaterOptimized for high yield>90% nbinno.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)N,N-DimethylacetamideReaction for 15-20 hoursNot specified guidechem.com

The final step in the sequence is the regioselective substitution of one of the bromine atoms on 2-amino-3,5-dibromopyrazine with morpholine. The bromine at the C3 position is more activated towards nucleophilic attack due to the electronic effects of the adjacent amino and ring nitrogen groups.

The reaction involves heating 2-amino-3,5-dibromopyrazine with morpholine, typically at elevated temperatures (e.g., 130°C) and sometimes under pressure, to facilitate the substitution. prepchem.com This nucleophilic aromatic substitution (SNAr) reaction yields the final product, this compound. prepchem.com The remaining bromine at the C5 position is less reactive, allowing for a selective monosubstitution.

After the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, by-products, and solvents. Standard laboratory techniques are employed for this purpose.

Initial Workup: The reaction mixture is often poured into ice water to precipitate the crude product, which can then be collected by filtration. juniperpublishers.comiajps.com The pH may be adjusted to ensure complete precipitation. ijssst.info

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethanol, methanol, or DMF) and allowed to cool slowly, leading to the formation of pure crystals. juniperpublishers.comijssst.info The use of activated charcoal (Norit) can help remove colored impurities. juniperpublishers.com

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is used. ijssst.info A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, is chosen to separate the desired compound from impurities based on polarity. ijssst.info

Modern Synthetic Techniques and Catalysis Applied to Analogous Structures

While the classical approach described above is effective, modern synthetic chemistry offers more advanced and often more efficient methods for constructing functionalized heterocyclic systems like substituted pyrazines.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are widely used to form new carbon-carbon bonds on halogenated heterocyclic scaffolds. For instance, 2-amino-3,5-dibromopyrazine can be reacted with arylboronic acids to synthesize bis(aryl)pyrazines. sigmaaldrich.com This highlights the potential for further functionalization of the bromo-substituted pyrazine core.

Dehydrogenative Coupling: Recent advances have focused on more atom-economical and sustainable methods. The dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals like manganese, has been developed for the synthesis of 2,5-disubstituted pyrazines. nih.govacs.org These reactions are environmentally benign, producing only hydrogen gas and water as byproducts. nih.govacs.org

Tandem Reactions: One-pot tandem reactions provide an efficient route to complex molecules. For example, a Pd(0)-catalyzed Tsuji-Trost reaction followed by an in-situ Fe(III)-catalyzed heterocyclization can produce substituted morpholines. organic-chemistry.org Similarly, MnO₂-catalyzed tandem oxidation processes can synthesize pyrazines from α-hydroxy ketones and 1,2-diamines. tandfonline.com

Green Synthesis Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes using water or aqueous methanol as a solvent, avoiding expensive or toxic catalysts, and simplifying work-up procedures to create high-yielding, one-pot routes to pyrazine derivatives. tandfonline.com

These modern techniques, while not all directly applied to the synthesis of this compound in the literature, represent the cutting edge of heterocyclic synthesis and offer potential alternative routes to this and structurally related compounds.

In Vitro Pharmacological Profiling

The in vitro assessment of compounds derived from this compound is crucial for determining their therapeutic potential. This typically involves identifying their molecular targets and evaluating their effects on cellular processes.

Target Class Identification, particularly its potential as an intermediate for kinase inhibitors

This compound serves as a key building block for the synthesis of kinase inhibitors. The aminopyrazine core is a well-established scaffold in the design of molecules that target the ATP-binding site of various kinases. nih.gov Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The bromine atom on the pyrazine ring provides a reactive handle for medicinal chemists to introduce further structural diversity through cross-coupling reactions, enabling the synthesis of a library of compounds for screening against different kinase targets. The morpholine group can also influence the solubility, metabolic stability, and target engagement of the final compounds.

The design strategy often involves using the aminopyrazine core as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. arabjchem.org By modifying the substituents on the pyrazine ring, researchers can optimize the potency and selectivity of the resulting inhibitors for specific kinases.

Enzyme Inhibition Assays with this compound

For derivatives of analogous aminopyrazine and aminopyrimidine scaffolds, enzyme inhibition assays are a standard method to quantify their potency. These assays typically measure the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC50). For instance, novel bromo-pyrimidine analogues have been evaluated for their inhibitory activity against Bcr/Abl tyrosine kinase using ADP-Glo assays, with some compounds demonstrating significant potency. arabjchem.orgresearchgate.net Similarly, aminopyrazine derivatives have been synthesized and tested for their inhibitory activity against mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.gov

Table 1: Representative Enzyme Inhibition Data for Analogous Kinase Inhibitors

Compound ClassTarget KinaseAssay TypeRepresentative IC50 (nM)
Bromo-pyrimidine analoguesBcr/AblADP-GloPotent inhibition observed
Aminopyrazine derivativesMK-2In vitro enzyme assayLow micromolar to sub-micromolar
Pyrimidin-2-amine derivativesPLK4In vitro enzyme activity6.7

This table is illustrative and based on data for structurally related compounds, not direct derivatives of this compound.

Cellular Assays for Biological Response (e.g., Anti-proliferative Activity, Apoptosis Induction)

Cellular assays are essential to understand the biological effects of compounds within a living system. For derivatives of this compound, these assays would typically focus on their anti-cancer properties.

Anti-proliferative Activity: The anti-proliferative effects of analogous compounds are often evaluated using the MTT assay across a panel of cancer cell lines. This assay measures the metabolic activity of cells and serves as an indicator of cell viability. For example, novel bromo-pyrimidine analogues have been screened for their in vitro cytotoxic activity against various cancer cell lines, including HCT116 (colon), A549 (lung), K562 (leukemia), and U937 (leukemia). researchgate.net Similarly, a newly synthesized 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated a dose-dependent anti-proliferative effect on HUVEC and A549 lung cancer cell lines. nih.govnih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Derivatives of related heterocyclic scaffolds have been shown to induce apoptosis. nih.gov This can be assessed through various methods, such as flow cytometry to detect changes in the cell cycle and the expression of apoptotic markers like caspases.

Table 2: Representative Cellular Assay Data for Analogous Compounds

Compound ClassCell LineAssay TypeEndpointRepresentative Result
Bromo-pyrimidine analoguesK562, U937MTT AssayCytotoxicityPotent activity observed
5-Bromo-indole derivativeA549 (Lung Cancer)MTT AssayAnti-proliferativeIC50 = 14.4 µg/mL nih.gov
5-ene-2-arylaminothiazol-4(5H)-onesBreast Cancer CellsApoptosis AssayApoptosis InductionConfirmed

This table is illustrative and based on data for structurally related compounds, not direct derivatives of this compound.

In Vivo Efficacy Studies in Preclinical Models (If applicable to derived compounds)

While no in vivo data exists for this compound itself, preclinical studies on its potential derivatives would be the next logical step following promising in vitro results.

Pharmacodynamic Evaluation of Bioactive Analogs

Pharmacodynamic studies in preclinical models would aim to confirm that the bioactive analogs of this compound engage with their intended target in a living organism and elicit the desired biological response. This could involve measuring the phosphorylation status of the target kinase or downstream signaling proteins in tumor tissues after administration of the compound.

Efficacy in Disease-Specific Models

The ultimate preclinical validation for derivatives of this compound would involve testing their efficacy in animal models of specific diseases, such as cancer. For instance, compounds showing potent anti-proliferative activity against a particular cancer cell line in vitro would be evaluated in mouse xenograft models where human tumors are grown in immunocompromised mice. The primary endpoint in such studies is typically the inhibition of tumor growth.

Research on this compound Remains Undisclosed

Despite its availability as a chemical reagent, detailed scientific information regarding the biological activity and mechanistic investigations of this compound is not publicly available in peer-reviewed literature. While the compound is listed by several chemical suppliers, indicating its use in research, dedicated studies on its specific molecular interactions and potential therapeutic applications have not been published.

The compound, identified by its CAS number 117719-17-2, possesses a chemical structure that suggests potential for biological activity. a2bchem.comabacipharma.comchemicalbook.comcymitquimica.comchemicalbook.com The pyrazine ring, a common scaffold in medicinal chemistry, is known to be a part of various biologically active molecules. The presence of a bromine atom and a morpholine group further adds to its chemical diversity and potential for interaction with biological targets. a2bchem.com

However, a thorough search of scientific databases reveals a significant gap in the understanding of this particular molecule. There are no available studies detailing its effects on biological pathways, its binding affinity to specific receptors, or the signaling cascades it might influence. Consequently, an in-depth analysis of its molecular mechanisms of action, including pathway analysis and ligand-target interactions, cannot be provided at this time.

Similarly, while the development of derivatives from a parent compound is a common strategy in drug discovery to enhance efficacy and explore therapeutic potential, there is no published research on the synthesis or evaluation of derivatives of this compound for any specific therapeutic application.

It is important to distinguish this compound from its pyridine (B92270) analogue, 5-Bromo-3-morpholinopyridin-2-amine. While the latter has been investigated as a Raf kinase inhibitor with potential applications in cancer therapy, these findings cannot be extrapolated to the pyrazine-based compound due to the differences in their core heterocyclic structures.

Research Findings and Applications

Role as a Chemical Intermediate

This compound is considered an optimized reactant for bromination reactions of various organic compounds. cymitquimica.com Halogenated heterocycles, in general, are crucial as intermediates in organic synthesis, allowing for structural modifications through reactions like nucleophilic substitution and cross-coupling. sigmaaldrich.com For instance, the bromine atom can be replaced by other functional groups to generate a library of new compounds with diverse properties.

Potential Biological Activities

While direct biological activity data for this compound is scarce in the provided results, the broader class of aminopyrazine derivatives has shown significant promise. They have demonstrated antioxidant properties, protecting against cellular damage from reactive oxygen and nitrogen species. nih.gov Furthermore, certain aminopyrazines act as inhibitors of key enzymes in inflammatory pathways, such as MK-2. nih.gov The presence of the bromine atom in this compound could enhance its interaction with biological targets.

Conclusion

5-Bromo-3-morpholinopyrazin-2-amine stands as a noteworthy compound at the intersection of several key areas of chemical research. Its structural features, combining a pyrazine (B50134) core with halogen and amino substitutions, make it a valuable tool for synthetic chemists and a promising scaffold for the development of new therapeutic agents. While further research is needed to fully elucidate its specific properties and applications, the existing knowledge on related pyrazine derivatives underscores its potential significance in the ongoing quest for novel molecules with beneficial biological activities.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Bromo-3-morpholinopyrazin-2-amine, docking simulations are crucial for predicting its binding mode within the active site of a target protein, such as a kinase.

These simulations allow researchers to visualize and analyze the interactions between the ligand (this compound) and the amino acid residues of the receptor. Key interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds, which collectively determine the binding affinity. For instance, in silico studies on pyrazine (B50134) derivatives targeting PIM-1 kinase have highlighted the significance of hydrogen bond formation with key residues like Glu171, Glu121, and Lys67 for ligand-receptor interactions. japsonline.com The morpholine (B109124) group of this compound can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design.

A typical output from a molecular docking study includes a predicted binding pose and a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Kinase

ParameterValue
Docking Score (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU121, LYS67
Hydrophobic InteractionsLEU50, VAL58, ALA78
Halogen Bond InteractionsASP128

Molecular Dynamics Simulations to Understand Ligand-Receptor Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein.

By simulating the movement of atoms and molecules over a specific period, typically nanoseconds to microseconds, MD simulations can validate the stability of the binding pose obtained from docking. These simulations can reveal whether the key interactions identified in the docking study are maintained over time. A stable complex is characterized by minimal deviation of the ligand from its initial binding pose, as measured by the root-mean-square deviation (RMSD). Such studies have been instrumental in understanding the behavior of various kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like pyrazine derivatives, a QSAR model can predict the activity of new, unsynthesized analogs.

The development of a 3D-QSAR model, for example, involves aligning a set of structurally related molecules and correlating their 3D properties (steric and electrostatic fields) with their known biological activities. japsonline.com Statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the predictive power of the model. japsonline.com A robust QSAR model can guide the modification of the this compound scaffold to enhance its inhibitory potency. For instance, a QSAR study on pyrazole (B372694) derivatives as JAK1 inhibitors demonstrated the utility of this approach in screening for selective candidates. nih.gov

Table 2: Statistical Results of a Hypothetical 3D-QSAR Model for Pyrazine-based Kinase Inhibitors

ParameterValue
q² (Cross-validated)0.8629
r² (Non-cross-validated)0.922
Number of PLS factors5

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target receptor. mdpi.com

A pharmacophore model for a particular kinase can be generated based on the structures of known active inhibitors or from the ligand-receptor complex itself. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric features. For this compound, the key pharmacophoric features would likely include a hydrogen bond donor (amine group), a hydrogen bond acceptor (morpholine oxygen and pyrazine nitrogens), and a halogen bond donor (bromine atom). This approach has been successfully applied to discover inhibitors for various kinases. researchgate.net

Table 3: Hypothetical Pharmacophore Model Features for a Kinase Target

FeatureTypeDistance to Aromatic Ring (Å)
H-Bond DonorDonor4.2
H-Bond AcceptorAcceptor3.5
HydrophobicHydrophobic5.8
Aromatic RingAromatic-

Electronic Structure Calculations for Reactivity and Interaction Analysis

Electronic structure calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. mdpi.com For this compound, DFT calculations can be used to determine properties like the electrostatic potential surface, which indicates regions of positive and negative charge, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com Furthermore, these calculations can help in understanding the nature of non-covalent interactions, such as halogen bonding, by analyzing the electron density distribution around the bromine atom. DFT studies on substituted pyrazines have been used to investigate their reactive properties and potential for electrophilic attacks. chemrxiv.org

Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyValue
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)3.8

Future Research Directions and Translational Perspectives

Development of Next-Generation Pyrazine (B50134) Derivatives

The core structure of 5-Bromo-3-morpholinopyrazin-2-amine offers a versatile template for the design of next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Future design strategies will likely focus on several key areas. One approach involves the modification of the morpholine (B109124) ring to explore different heterocyclic systems, which could influence the compound's solubility and interactions with biological targets. Another strategy is the substitution of the bromine atom with various functional groups to modulate the electronic properties of the pyrazine ring and introduce new vectors for target engagement.

Researchers are increasingly using computational methods, such as computer-aided drug design, to guide the synthesis of more specific and active pyrazine derivatives. mdpi.com For instance, the development of stereochemically simplified derivatives can improve CNS drug-like properties, metabolic stability, and synthetic accessibility, which will be crucial for advancing structure-activity relationship (SAR) studies. acs.org The hybridization of the pyrazine core with moieties from natural products is another promising avenue, as it has been shown to yield compounds with improved water solubility and potent anticancer activity. nih.gov

Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and complex analogs of this compound will necessitate the application of advanced synthetic methodologies. Modern organic synthesis offers a toolkit of reactions that can be employed to create diverse libraries of pyrazine derivatives for biological screening. tandfonline.com Techniques such as late-stage functionalization are particularly valuable as they allow for the rapid generation of SAR data by modifying a common intermediate at a late step in the synthetic sequence. nih.gov

Catalytic cross-coupling reactions, like the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the pyrazine core. acs.orgtandfonline.com Furthermore, C-H functionalization has emerged as a robust method for the direct modification of the pyrazine ring, offering a more atom-economical and efficient route to novel analogs. nih.gov The development of modular synthetic routes will be essential for systematically exploring the chemical space around the this compound scaffold. acs.org

Combination Therapies Involving Pyrazine-Based Compounds

The future clinical application of derivatives of this compound may involve their use in combination with other therapeutic agents. Pyrazine-based compounds, particularly kinase inhibitors, have shown promise in treating complex diseases like cancer, where multi-drug regimens are common. tandfonline.comnih.gov Combination therapies can enhance therapeutic efficacy, overcome drug resistance, and reduce toxic side effects. nih.gov

For example, a pyrazine derivative targeting a specific kinase pathway could be combined with a conventional chemotherapeutic agent or another targeted drug that acts on a complementary pathway. The rationale is to attack the disease from multiple angles, thereby preventing the emergence of resistant cell populations. tandfonline.com Future research should focus on identifying synergistic drug combinations through high-throughput screening and preclinical models to validate the potential of pyrazine-based compounds in combination regimens.

Exploration of Novel Biological Targets for this compound Analogs

While pyrazine derivatives are well-known as kinase inhibitors, analogs of this compound could potentially modulate the activity of other biological targets. tandfonline.comnih.gov A crucial area of future research will be the identification of these novel targets to expand the therapeutic applications of this class of compounds. Chemical proteomics and other target identification strategies will play a key role in elucidating the mechanism of action of new pyrazine derivatives. mdpi.com

Recent studies have explored pyrazine derivatives as inhibitors of targets beyond kinases, such as enzymes involved in neuroinflammation and bacterial or viral proteins. nih.govresearchgate.net For example, some pyrazine-containing compounds have been investigated as inhibitors of phosphodiesterases (PDEs) and as potential anti-inflammatory agents. nih.gov By screening diverse libraries of this compound analogs against a wide panel of biological targets, researchers may uncover new therapeutic opportunities.

Preclinical Development and Lead Optimization Challenges

The translation of a promising pyrazine derivative from a laboratory hit to a clinical candidate is fraught with challenges. Preclinical development involves a rigorous process of lead optimization to address potential liabilities related to pharmacokinetics, metabolism, and toxicity. nih.gov For pyrazine-based compounds, common challenges include ensuring metabolic stability, as the pyrazine ring can be susceptible to oxidative metabolism. acs.org

Achieving oral bioavailability is another key objective, which requires careful tuning of the physicochemical properties of the molecule, such as solubility and permeability. nih.gov Furthermore, ensuring target selectivity is critical to minimize off-target effects and associated toxicities. tandfonline.com Overcoming drug resistance, a common issue with targeted therapies like kinase inhibitors, will also be a major focus. tandfonline.com This may involve designing compounds that can inhibit mutated forms of the target protein or developing strategies for combination therapies. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-morpholinopyrazin-2-amine, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves bromination and nucleophilic substitution. A common intermediate is 5-bromo-3-chloropyrazin-2-amine, where the chlorine atom is displaced by morpholine under reflux conditions in a polar aprotic solvent (e.g., DMF or THF) . Purification is achieved via column chromatography or recrystallization. Intermediate characterization by 1^1H/13^{13}C NMR and mass spectrometry is critical to confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR to identify aromatic protons and morpholine substituents; 13^{13}C NMR to confirm the pyrazine ring and bromine substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Infrared (IR) Spectroscopy : To detect N-H stretching (if applicable) and C-Br bonds.
    Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Temperature, solvent polarity, molar ratio of morpholine to intermediate, and reaction time.
  • Design : Use a 2k^k factorial design to assess main effects and interactions. For example, higher temperatures (80–100°C) may accelerate substitution but increase side reactions.
  • Analysis : Response surface methodology (RSM) identifies optimal yield conditions while minimizing impurities .

Q. How do substituent variations on the pyrazine ring affect the biological activity of derivatives like this compound?

  • Methodological Answer :

  • Comparative Analysis : Replace morpholine with other amines (e.g., piperidine or methyl groups) to study steric/electronic effects.
  • Biological Assays : Test derivatives for kinase inhibition or receptor binding. For example, bulkier substituents may reduce bioavailability, while electron-withdrawing groups enhance stability .
  • Data Interpretation : Use computational tools (e.g., molecular docking) to correlate structural features with activity .

Q. What strategies resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Controlled Experiments : Measure solubility in DMSO, THF, and water at standardized temperatures (e.g., 25°C).
  • Hansen Solubility Parameters : Compare experimental data with predicted values to identify outliers.
  • Crystallography : Assess polymorph formation, which may explain discrepancies .

Q. How can cross-coupling reactions expand the utility of this compound in medicinal chemistry?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts.
  • Optimization : Screen ligands (e.g., XPhos) and bases (K2_2CO3_3) to improve coupling efficiency.
  • Applications : Generate libraries for high-throughput screening against therapeutic targets .

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